(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone
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Overview
Description
(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone, also known as 2,3,3’,4’-Tetrahydroxybenzophenone, is an organic compound with the molecular formula C13H10O5. This compound is characterized by the presence of two phenolic rings, each substituted with hydroxyl groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone typically involves the condensation of appropriately substituted phenols with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ketone linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
(2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways.
Industry: Utilized in the development of UV-absorbing materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
(2,4-Dihydroxyphenyl)phenylmethanone: Another benzophenone derivative with hydroxyl groups at different positions.
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: A compound with additional hydroxyl groups, enhancing its antioxidant potential.
Uniqueness: (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone is unique due to its specific hydroxyl group arrangement, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
37728-15-7 |
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Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(2,3-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O5/c14-9-5-4-7(6-11(9)16)12(17)8-2-1-3-10(15)13(8)18/h1-6,14-16,18H |
InChI Key |
YLVRFHDJLAVISP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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